molecular formula C12H9Cl2N3O2 B8598960 2-(4-Chlorophenylmethylamino)-3-nitro-5-chloropyridine

2-(4-Chlorophenylmethylamino)-3-nitro-5-chloropyridine

Cat. No. B8598960
M. Wt: 298.12 g/mol
InChI Key: NLRMDZLYWXKLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05128359

Procedure details

A solution of 20.9 g of 4-chlorobenzylamine and 15.7 g of 2,5-dichloro-3-nitropyridine in 250 ml of xylene and 20 ml of 2-methyl-5-ethylpyridine is refluxed for 30 hours. After cooling, water is added to the reaction mixture, the resulting mixture is then extracted with ethyl acetate and the organic phase is washed with a dilute solution of hydrochloric acid and dried over magnesium sulfate. The solvent is evaporated off under vacuum and the residue obtained crystallizes from isopropyl ether to give 21.1 g of 2-(4-chlorophenylmethylamino)-3-nitro-5-chloropyridine in the form of crystals melting at 120° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.Cl[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([Cl:20])=[CH:13][N:12]=1.O>C1(C)C(C)=CC=CC=1.CC1C=CC(CC)=CN=1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:11]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([Cl:20])=[CH:13][N:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
Quantity
15.7 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC1=NC=C(C=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is then extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with a dilute solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
crystallizes from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CNC1=NC=C(C=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.